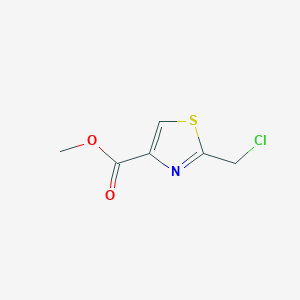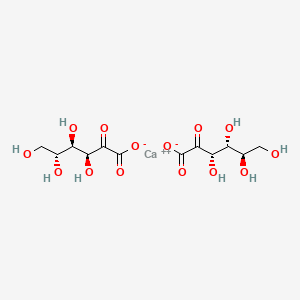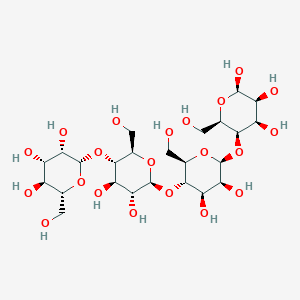
4-Nitrophenyl maltoheptaoside
Descripción general
Descripción
4-Nitrophenyl maltoheptaoside is a compound that contains a p-nitrophenyl group at the reducing end of maltoheptaoside, and a 4,6-linked-O-benzylidine group at the non-reducing end of the oligomer . It is used as a substrate for α-amylase . It is also used in diagnostic tests for the determination of α-amylase and pancreatic α-amylase .
Chemical Reactions Analysis
This compound is degraded to glucose and 4-nitrophenol in a coupled assay with a bacterial α-glucosidase . The enzymic mechanism by which alpha-4-nitrophenyl maltoheptaoside serves as a substrate for serum amylase (EC 3.2.1.1) has been evaluated .Aplicaciones Científicas De Investigación
Enzyme Mechanism Studies
4-Nitrophenyl maltoheptaoside has been utilized in research to understand the enzymatic mechanisms of alpha-amylases, which are key enzymes in carbohydrate metabolism. For instance, Hägele et al. (1982) studied how this substrate interacts with human pancreatic and salivary alpha-amylases, providing detailed insights into the enzyme's action mechanism and the stoichiometric coefficient of 4-nitrophenol produced under assay conditions (Hägele et al., 1982).
Clinical Diagnostics
In the realm of clinical diagnostics, this compound serves as a substrate in assays for determining alpha-amylase activity, which is a crucial marker in diagnosing pancreatic diseases. For example, Cheremisina et al. (2021) used this substrate to compare methods for measuring total and pancreatic alpha-amylase activity in human blood, highlighting its role in advancing clinical laboratory diagnostics (Cheremisina et al., 2021).
Biochemical Research
This compound also finds application in biochemical research to study various enzyme activities and their properties. For instance, Foo and Bais (1998) evaluated the use of 2-chloro-4-nitrophenyl maltotrioside, a related compound, as a substrate for measuring amylase activity, demonstrating its suitability and effectiveness in biochemical assays (Foo & Bais, 1998).
Enzyme Synthesis and Modification Studies
In addition, researchers have used this compound in studies focused on enzyme synthesis and modification. Remenyik et al. (2003) introduced transglycosylation activity into human salivary alpha-amylase, using 4-nitrophenyl derivatives as part of their study to achieve synthesis of specific compounds, demonstrating the substrate's utility in enzyme engineering (Remenyik et al., 2003).
Toxicology Studies
This compound also plays a role in toxicology studies. For instance, Haghighi Podeh et al. (1995) explored the toxic effects of nitrophenols on acetate-utilizing methanogenic systems, contributing to our understanding of environmental contaminants' impact on biological systems (Haghighi Podeh et al., 1995).
Electrochemical Studies
This compound and its derivatives are used in electrochemical studies to modify surfaces and investigate electrochemical properties. Ortiz et al. (1998) studied the electrochemical behavior of a 4-nitrophenyl modified glassy carbon electrode, which is relevant in understanding surface chemistry and sensor development (Ortiz et al., 1998).
Surface Modification Research
Additionally, 4-Nitrophenyl groups have been grafted onto carbon and metallic surfaces for various applications. Adenier et al. (2005) described the grafting of 4-nitrophenyl groups on different surfaces without electrochemical induction, demonstrating the substrate's versatility in surface modification (Adenier et al., 2005).
Analytical Biochemistry
In analytical biochemistry, this compound has been utilized in the development of assays and purification techniques. For instance, Aryal et al. (2012) identified phosphorylated butyrylcholinesterase in human plasma using immunoaffinity purification and mass spectrometry, where 4-nitrophenyl derivatives played a crucial role in the assay (Aryal et al., 2012).
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl maltoheptaoside involves its use as a substrate for α-amylase . It is degraded to glucose and 4-nitrophenol in a coupled assay with a bacterial α-glucosidase . The enzymic mechanism by which alpha-4-nitrophenyl maltoheptaoside serves as a substrate for serum amylase (EC 3.2.1.1) has been evaluated .
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO38/c50-5-14-21(57)22(58)29(65)43(75-14)82-37-16(7-52)77-45(31(67)24(37)60)84-39-18(9-54)79-47(33(69)26(39)62)86-41-20(11-56)81-48(35(71)28(41)64)87-40-19(10-55)80-46(34(70)27(40)63)85-38-17(8-53)78-44(32(68)25(38)61)83-36-15(6-51)76-42(30(66)23(36)59)74-13-3-1-12(2-4-13)49(72)73/h1-4,14-48,50-71H,5-11H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMLWKBCQFLJA-HTZQGQHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299139 | |
| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74173-31-2 | |
| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl maltoheptaoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074173312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-d-Glucopyranoside, 4-nitrophenyl O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)

